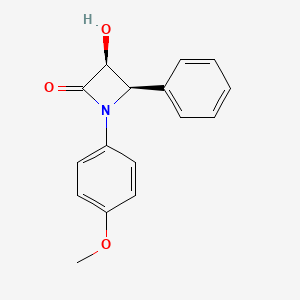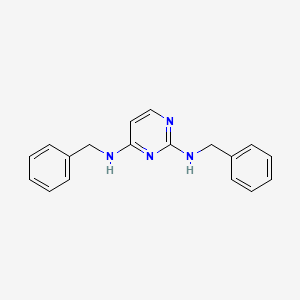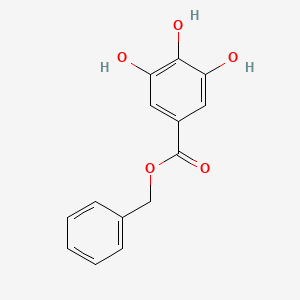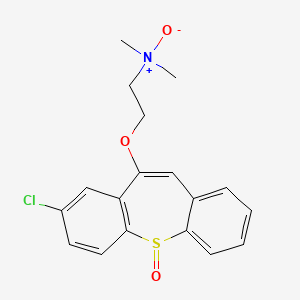
(3S,4R)-3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R)-3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one is a synthetic organic compound belonging to the azetidinone class. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a p-anisyl group (4-methoxyphenyl) and a phenyl group attached to the azetidinone ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
The synthesis of (3S,4R)-3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of the p-Anisyl Group: The p-anisyl group can be introduced via a nucleophilic substitution reaction using p-anisyl chloride and a suitable base.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using appropriate oxidizing agents.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反応の分析
(3S,4R)-3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Major products formed from these reactions include ketones, alcohols, amines, and substituted aromatic compounds.
科学的研究の応用
(3S,4R)-3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme-substrate interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of (3S,4R)-3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and aromatic groups facilitate binding to active sites, influencing biochemical pathways. For example, it may inhibit or activate specific enzymes, leading to changes in metabolic processes.
類似化合物との比較
(3S,4R)-3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one can be compared with other azetidinone derivatives, such as:
1-(p-Anisyl)-3beta-hydroxy-4beta-methylazetidin-2-one: Similar structure but with a methyl group instead of a phenyl group.
1-(p-Anisyl)-3beta-hydroxy-4beta-ethylazetidin-2-one: Similar structure but with an ethyl group instead of a phenyl group.
1-(p-Anisyl)-3beta-hydroxy-4beta-propylazetidin-2-one: Similar structure but with a propyl group instead of a phenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
特性
IUPAC Name |
(3S,4R)-3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-20-13-9-7-12(8-10-13)17-14(15(18)16(17)19)11-5-3-2-4-6-11/h2-10,14-15,18H,1H3/t14-,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOHXQPVCMMHRO-CABCVRRESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C(C2=O)O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2[C@@H]([C@@H](C2=O)O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1144694.png)




